3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,6-difluoroaniline with methyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The pathways involved often include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one:
3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Known for its antiproliferative activity against certain cancer cell lines.
Uniqueness
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific triazole structure combined with the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness.
Properties
Molecular Formula |
C9H8F2N4 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)-2-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8F2N4/c1-15-9(12)13-8(14-15)7-5(10)3-2-4-6(7)11/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
ZNCIHXKQSBQQAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=C(C=CC=C2F)F)N |
Origin of Product |
United States |
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